2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure. This compound contains a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid group, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[21One efficient method utilizes flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing the scalability and efficiency of the synthetic routes. The use of flow microreactor systems is particularly promising for industrial applications due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Peptide and Protein Chemistry: The Boc group is commonly used to protect amine groups during peptide synthesis.
Synthesis of Stereoisomers: The compound is used in the synthesis of various stereoisomers, which are important in drug development.
β-Amino Acids:
Peptidomimetic Synthesis: The compound is valuable in the efficient synthesis of rigid dipeptide mimetics, which are important in peptide-based drug discovery.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amine group, allowing for selective reactions at other sites on the molecule. This protection is crucial during peptide synthesis, where selective deprotection and coupling reactions are necessary .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
- N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane
Uniqueness
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. This fluorine substitution can enhance the compound’s stability and bioactivity, making it a valuable building block in medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4/c1-9(2,3)17-8(16)13-6-10(12)4-11(13,5-10)7(14)15/h4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQVAJGZNBIEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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